2-Iminobutanenitrile
Description
2-Iminobutanenitrile (CAS 117506-10-2) is an organic compound with the molecular formula C₄H₆N₂. Structurally, it consists of a butanenitrile backbone (four-carbon chain with a nitrile group) and an imino group (-NH-) at the second carbon position. Its reactivity is influenced by the proximity of the imino group to the nitrile functionality, which may facilitate cyclization or nucleophilic addition reactions .
Properties
CAS No. |
117506-10-2 |
|---|---|
Molecular Formula |
C4H6N2 |
Molecular Weight |
82.1 g/mol |
IUPAC Name |
propanimidoyl cyanide |
InChI |
InChI=1S/C4H6N2/c1-2-4(6)3-5/h6H,2H2,1H3 |
InChI Key |
BRQXEUGMULHSJU-UHFFFAOYSA-N |
SMILES |
CCC(=N)C#N |
Canonical SMILES |
CCC(=N)C#N |
Synonyms |
2-IMINOBUTYRONITRILE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomer: 3-Iminobutanenitrile
The primary structural analog of 2-Iminobutanenitrile is 3-Iminobutanenitrile (CAS 1118-60-1), which shares the same molecular formula (C₄H₆N₂) but differs in the position of the imino group (located at the third carbon instead of the second). This positional isomerism leads to distinct chemical behaviors:
- Electronic Effects: The imino group in 3-Iminobutanenitrile is farther from the nitrile, reducing electronic conjugation between the functional groups compared to this compound.
- Steric Environment: The spatial arrangement in 3-Iminobutanenitrile may reduce steric hindrance during reactions involving the nitrile group.
- Reactivity: Positional differences can alter reaction pathways. For example, this compound may undergo intramolecular cyclization more readily due to the closer proximity of reactive sites .
Other Related Nitriles
While structural isomers like 2- and 3-Iminobutanenitrile dominate the comparison, other nitriles with similar backbones (e.g., aminonitriles or imino-substituted acrylonitriles) may exhibit overlapping reactivity.
Data Tables
Table 1: Comparative Data for this compound and 3-Iminobutanenitrile
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